9-Phenyl-1,5-dithia-9-arsacyclododecane
Description
9-Phenyl-1,5-dithia-9-arsacyclododecane is a 12-membered macrocyclic compound containing arsenic (As), sulfur (S), and a phenyl substituent. The unique heteroatom arrangement (As and S) and the macrocyclic framework distinguish it from conventional organic or organometallic compounds. Its synthesis typically involves cyclization reactions, where arsenic and sulfur atoms are incorporated into the ring structure. The arsenic center likely contributes to distinct electronic and coordination properties, while the sulfur atoms enhance stability through covalent bonding.
Properties
CAS No. |
81360-41-0 |
|---|---|
Molecular Formula |
C15H23AsS2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
9-phenyl-1,5-dithia-9-arsacyclododecane |
InChI |
InChI=1S/C15H23AsS2/c1-2-7-15(8-3-1)16-9-4-11-17-13-6-14-18-12-5-10-16/h1-3,7-8H,4-6,9-14H2 |
InChI Key |
OPTWYUWSWZQZTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC[As](CCCSC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-1,5-dithia-9-arsacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted arsenic compounds with sulfur-containing reagents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the desired ring structure .
Industrial Production Methods
While detailed industrial production methods for 9-Phenyl-1,5-dithia-9-arsacyclododecane are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-1,5-dithia-9-arsacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or arsenic-hydride derivatives.
Substitution: The phenyl group and other substituents on the ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
9-Phenyl-1,5-dithia-9-arsacyclododecane has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other organoarsenic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 9-Phenyl-1,5-dithia-9-arsacyclododecane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
This contrasts with nitrogen/oxygen-based macrocycles (e.g., spiro-aza compounds in ), which are more common in biological or photophysical applications . Sulfur atoms in the dithia configuration enhance ring rigidity and resistance to oxidation compared to dioxa analogs (e.g., 1,4-dioxa in ), which may exhibit higher polarity and solubility .
Dispiro systems (e.g., ) introduce conformational constraints, whereas the single-ring structure of 9-Phenyl-1,5-dithia-9-arsacyclododecane may offer greater flexibility for functionalization .
Substituent Effects :
- The phenyl group in the target compound provides aromatic π-interaction sites, similar to the benzothiazol substituents in . However, the absence of electron-withdrawing groups (e.g., iodo in ) may limit its utility in electrophilic reactions .
Applications :
- While nitrogen/oxygen macrocycles (e.g., ) are widely used in drug delivery or sensing, arsenic-sulfur systems remain underexplored. Their stability and Lewis acidity suggest niche applications in catalysis or materials science.
Research Findings and Limitations
- Synthesis Challenges : Unlike the spiro-aza compounds in , arsenic-containing macrocycles require stringent handling due to toxicity, complicating large-scale synthesis.
- Data Gaps : Experimental data on the target compound’s reactivity, stability, or spectroscopic properties are absent in the provided evidence. Comparative studies with arsenic-free analogs (e.g., replacing As with P or Sb) would clarify its uniqueness.
- Safety Considerations : Arsenic compounds demand rigorous safety protocols, as highlighted in Safety Data Sheets (SDS) for related substances (e.g., ) .
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